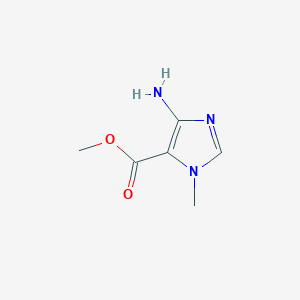
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
カタログ番号 B2753138
CAS番号:
1195555-40-8
分子量: 155.157
InChIキー: NCLPYUXHVLFESG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” is a chemical compound with the CAS Number: 1195555-40-8 . It has a molecular weight of 155.16 and its IUPAC name is methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” can be represented by the linear formula C6H9N3O2 . The InChI code for this compound is 1S/C6H9N3O2/c1-9-3-8-5 (7)4 (9)6 (10)11-2/h3H,7H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” has a predicted boiling point of 354.8±22.0 °C and a predicted density of 1.35±0.1 g/cm3 . Its melting point is 126-127 °C . The compound has a predicted pKa value of 4.92±0.61 .科学的研究の応用
Methylglyoxal in Food and Living Organisms
- Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming advanced glycation end-products. These products have been linked to complications in diabetes and neurodegenerative diseases. MG is present in foodstuffs and beverages and is formed during processing, cooking, and storage. Its intake over a prolonged period can cause degenerative changes in tissues and may also exhibit anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).
Antineoplastic Agent Metabolism
- The antineoplastic agent 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes N-demethylation in rats and humans. This metabolic pathway is significant for the drug's activity and is mediated by liver microsomal enzymes (Skibba, Beal, Ramirez, & Bryan, 1970).
Imidazole-5-Carboxylic Acids in Medicinal Chemistry
- A series of imidazole-5-carboxylic acids and related compounds were synthesized and evaluated for their antagonistic activities to the angiotensin II receptor. Certain derivatives showed strong binding affinity and effectively inhibited angiotensin II-induced pressor response (Yanagisawa et al., 1996).
Imidazole Derivatives in Photodynamic Therapy
- 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC) has been studied for its lethal effect on Chinese hamster ovary cells and human malignant melanoma cells in the presence of light. Its interaction with nucleic acids varies depending on light exposure, suggesting potential applications in photodynamic therapy (Gerulath & Loo, 1972).
Antimicrobial and Antineoplastic Activities
- Methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate has demonstrated antimicrobial activity against a wide range of microorganisms, including gram-positive and gram-negative bacteria, yeasts, fungi, and algae. It also showed chemotherapeutic activity in vivo (Pittillo & Hunt, 1967).
Synthesis and Applications in Organic Chemistry
- Imidazo[1,5-a]pyridine carbenes, a class of imidazole derivatives, have been used in multicomponent reactions to synthesize fully substituted furans. This demonstrates the versatility of imidazole derivatives in organic synthesis (Pan et al., 2010).
Safety and Hazards
特性
IUPAC Name |
methyl 5-amino-3-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPYUXHVLFESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2753055.png)
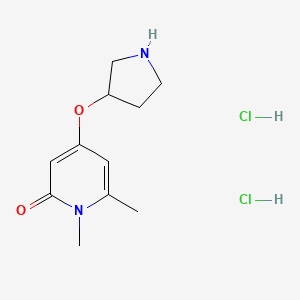
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)
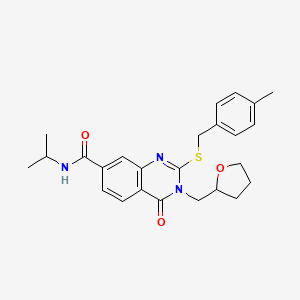
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)
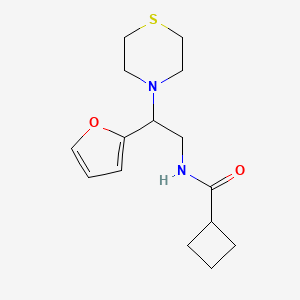
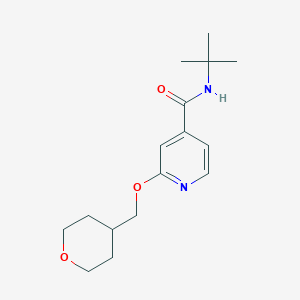
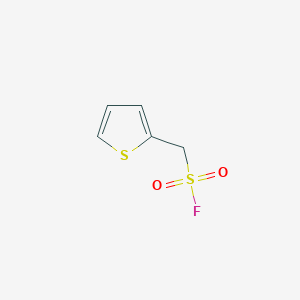
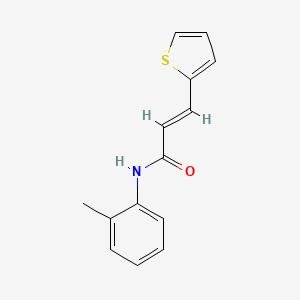
![(4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2753070.png)
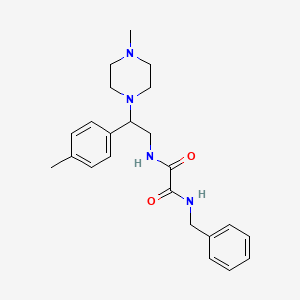
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)
![2-(4-fluorophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2753075.png)
![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2753078.png)